molecular formula C26H36ClFN2O2SSn B12603131 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- CAS No. 882033-68-3

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-

Cat. No.: B12603131
CAS No.: 882033-68-3
M. Wt: 613.8 g/mol
InChI Key: WDCIQARYZFLGPI-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

The 1H-pyrrolo[2,3-b]pyridine core consists of a fused bicyclic system combining a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen atom). The numbering follows IUPAC conventions, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3 (Figure 1). Key features include:

  • Ring Fusion : The pyrrole ring (positions 1–5) shares bonds with the pyridine ring (positions 3–7), creating a planar, conjugated π-system.
  • Aromaticity : The fused system exhibits aromatic stabilization, with bond lengths averaging 1.38 Å (C–C) and 1.34 Å (C–N), as confirmed by X-ray crystallography in related derivatives.
  • Electron Distribution : Density functional theory (DFT) calculations reveal electron-rich regions at the pyrrole nitrogen (N1) and electron-deficient zones at the pyridine nitrogen (N3), facilitating electrophilic and nucleophilic reactions, respectively.

Table 1 : Bond Lengths and Angles in 1H-Pyrrolo[2,3-b]pyridine Derivatives

Bond/Angle Value (Å/°) Description
N1–C2 1.35 Å Pyrrole C–N bond
C5–C6 1.41 Å Fused ring junction
C3–N3 1.32 Å Pyridine C–N bond
C4–C5–C6 108.5° Pyrrole ring angle

Substituent Configuration and Spatial Arrangement

The compound’s substituents—4-chloro , 5-fluoro , 1-[(4-methylphenyl)sulfonyl] , and 2-(tributylstannyl) —introduce steric and electronic perturbations to the core framework:

  • Halogen Substituents :

    • The 4-chloro and 5-fluoro groups occupy adjacent positions on the pyridine ring. Chlorine’s electronegativity (-I effect) reduces electron density at C4, while fluorine’s smaller size minimizes steric hindrance.
    • X-ray data for analogous halogenated derivatives show bond elongation at C4–Cl (1.73 Å) and C5–F (1.39 Å), consistent with σ-withdrawal.
  • Sulfonyl Group :

    • The 1-[(4-methylphenyl)sulfonyl] moiety introduces a bulky, electron-withdrawing group at N1. The sulfonyl group’s tetrahedral geometry (O=S=O angle: 119°) creates non-planarity, disrupting π-conjugation at the pyrrole nitrogen.
  • Tributylstannyl Group :

    • The 2-(tributylstannyl) substituent at C2 features a trigonal bipyramidal tin center. Nuclear magnetic resonance (NMR) coupling constants ($$J_{Sn-C} = 540–580 \, \text{Hz}$$) indicate strong hyperconjugative interactions with the aromatic system.

Spatial Effects :

  • Molecular dynamics simulations reveal that the tributylstannyl group induces a 15° out-of-plane distortion in the pyrrole ring, while the sulfonyl group adopts a perpendicular orientation relative to the fused ring system.

IUPAC Nomenclature and CAS Registry Validation

The systematic name 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-1H-pyrrolo[2,3-b]pyridine adheres to IUPAC rules:

  • Parent Heterocycle : 1H-pyrrolo[2,3-b]pyridine designates the fused ring system, with "1H" indicating the pyrrole nitrogen’s position.
  • Substituent Order : Numeric prefixes (4-, 5-, 1-, 2-) prioritize positions by ascending order, followed by substituent names in alphabetical order.
  • CAS Registry : While no specific CAS number is provided for this derivative, structurally related compounds (e.g., 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-1H-pyrrolo[2,3-b]pyridine , CAS 882033-58-1) validate the naming conventions.

Validation via Spectral Data :

  • Infrared (IR) Spectroscopy : Absorptions at 1675 cm⁻¹ (C=O, sulfonyl) and 540 cm⁻¹ (Sn–C) confirm substituent identities.
  • NMR Spectroscopy : $$^{119}\text{Sn}$$ NMR signals at δ −130 ppm verify the tributylstannyl group, while $$^{19}\text{F}$$ NMR at δ −110 ppm correlates with the 5-fluoro substituent.

Comparative Analysis with Related Pyrrolopyridine Analogues

Table 2 : Structural and Electronic Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Substituents Key Properties
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 3-I Halogen-rich; used in cross-coupling reactions
2-Isopropyl-1H-pyrrolo[2,3-b]pyridine 2-isopropyl Steric hindrance at C2; inhibits π-stacking
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-1H-pyrrolo[2,3-b]pyridine 5-F, 1-sulfonyl, 2-SnBu₃ Organometallic reactivity; Suzuki-Miyaura applications

Key Insights :

  • Electronic Modulation : Chloro and fluoro substituents enhance electrophilicity at C4 and C5, enabling nucleophilic aromatic substitution, while the tributylstannyl group facilitates transmetalation in cross-coupling reactions.
  • Steric Profiles : Bulky groups (e.g., sulfonyl, stannyl) reduce solubility in polar solvents but improve stability in organometallic catalysis.
  • Biological Relevance : Unlike halogenated analogues with reported enzyme inhibition, the stannyl-sulfonyl derivative’s applications remain focused on synthetic chemistry due to its metal-ligand properties.

Properties

CAS No.

882033-68-3

Molecular Formula

C26H36ClFN2O2SSn

Molecular Weight

613.8 g/mol

IUPAC Name

tributyl-[4-chloro-5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]stannane

InChI

InChI=1S/C14H9ClFN2O2S.3C4H9.Sn/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(15)12(16)8-17-14(11)18;3*1-3-4-2;/h2-6,8H,1H3;3*1,3-4H2,2H3;

InChI Key

WDCIQARYZFLGPI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C(=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of Substituents: The chloro, fluoro, and methylphenylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions

The tributylstannyl group at position 2 enables participation in Stille cross-coupling reactions, while the chloro and iodo substituents facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Findings:

  • Buchwald-Hartwig Amination :
    The 4-chloro substituent undergoes amination with secondary amines (e.g., morpholine) using palladium catalysts, enabling diversification at C-4. Masking the pyrrole nitrogen with a SEM (trimethylsilylethoxymethyl) group is critical to prevent side reactions .

Reaction Type Conditions Yield Selectivity
Suzuki-MiyauraPd₂(dba)₃, DMF, 100°C68–71%C-2 mono-arylation
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene60–75%C-4 amination

Deprotection and Stability Challenges

The SEM-protected derivatives undergo deprotection under acidic conditions (e.g., HCl in dioxane), releasing formaldehyde. This can lead to unexpected side products, such as a tricyclic eight-membered 7-azaindole via condensation .

Mechanism:

text
SEM-Protected Compound → Deprotection → Formaldehyde Release → Cyclization → Tricyclic Byproduct

Halogen Reactivity

  • The 4-chloro and 5-fluoro substituents participate in nucleophilic aromatic substitution (NAS) under basic conditions. For example, the chloro group can be replaced by amines or alkoxides.

  • The 5-fluoro group acts as a directing group in electrophilic substitutions, enhancing regioselectivity.

Sulfonyl Group Displacement

The sulfonyl group at N-1 can act as a leaving group in SN2 reactions, enabling substitution with nucleophiles (e.g., thiols or amines) under mild conditions.

Stannane-Mediated Reactions

The tributylstannyl group facilitates transmetalation in Stille couplings with aryl halides or triflates. For example:

text
Stille Coupling: 2-(SnBu₃)-Pyrrolopyridine + Ar-X → 2-Aryl-Pyrrolopyridine + Byproducts

This reaction is pivotal for constructing biaryl systems in drug discovery.

Side Reactions and Byproduct Formation

  • Diarylation : Competing C-2 and C-4 arylation occurs if reaction conditions are not tightly controlled, leading to mixtures requiring chromatographic separation .

  • Oxidative Degradation : Exposure to air or moisture can oxidize the stannyl group, reducing coupling efficiency.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that pyrrolopyridine derivatives can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various cancers. For instance, studies have shown that compounds related to this class exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them potential candidates for cancer therapy .
  • Kinase Inhibition : The compound is being investigated for its ability to inhibit specific kinases involved in cell proliferation and survival. This mechanism of action is critical for developing targeted therapies for diseases such as cancer .
  • Neuropharmacological Effects : Similar compounds have been studied for their potential in treating neurological disorders by modulating neurotransmitter systems .
  • Antimicrobial Properties : The presence of halogen substituents in pyrrolopyridine derivatives has been associated with enhanced antimicrobial efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent .

Industrial Applications

  • Chemical Intermediates : The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
  • Material Science : Due to its unique electronic properties conferred by the chloro and fluoro groups, this compound is also explored for applications in advanced materials development .

Case Study 1: Anticancer Activity Against Breast Cancer

A study evaluated the effects of a closely related pyrrolopyridine derivative on breast cancer cell lines (4T1). The results indicated that the compound inhibited cell proliferation and induced apoptosis, showcasing its potential as an anticancer agent .

Case Study 2: Kinase Inhibition Mechanism

Research focused on the mechanism of action of pyrrolopyridine derivatives revealed that they could inhibit specific kinases crucial for tumor growth. This was demonstrated through in vitro assays showing reduced kinase activity in treated cells compared to controls .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer therapies targeting FGFR
Kinase inhibitors for cancer treatment
Biological ActivityAntimicrobial agents
Anti-inflammatory properties
Industrial ApplicationsSynthesis of chemical intermediates
Development of advanced materials

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
Target Compound: 4-Cl,5-F,1-(4-MePhSO₂),2-SnBu₃ C₂₆H₃₂ClF N₂O₂SSn ~668.3* 4-Cl, 5-F, 1-(4-MePhSO₂), 2-SnBu₃ Stille coupling precursor; enhanced electrophilicity
4-Chloro-1-(4-MePhSO₂)-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₁ClN₂O₂S 330.82 4-Cl, 1-(4-MePhSO₂) Precursor for NH-sensitive reactions; π-π stabilization
4-Iodo-1-(4-MePhSO₂)-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₁IN₂O₂S 398.22 4-I, 1-(4-MePhSO₂) Potential radiopharmaceutical applications due to iodine
4-Chloro-5-CF₃-1-PhSO₂-1H-pyrrolo[2,3-b]pyridine C₁₄H₈ClF₃N₂O₂S 364.74 4-Cl, 5-CF₃, 1-PhSO₂ Enhanced electronegativity; potential kinase inhibition
4-Cl-2-Morpholinylmethyl-1-PhSO₂-pyrrolo[2,3-b]pyridine-5-carboxaldehyde C₁₉H₁₈ClN₃O₄S 419.88 4-Cl, 2-morpholinylmethyl, 5-CHO Intermediate for Pemigatinib (anticancer drug)
3-Nitro-5-(4-MePh)-1H-pyrrolo[2,3-b]pyridine (6e) C₁₄H₁₂N₃O₂ 254.27 3-NO₂, 5-(4-MePh) Anticancer activity; distinct ¹H NMR shifts (δ 8.88, 8.74 ppm for HetH)

*Note: Molecular weight of the target compound is estimated based on structural analogs.

Key Observations :

Halogen Effects: The 4-chloro-5-fluoro combination in the target compound increases electrophilicity compared to mono-halogenated analogs (e.g., 4-Cl or 4-I). Fluorine’s electron-withdrawing effect may enhance binding affinity in biological targets .

Sulfonyl Group :

  • The 4-methylphenylsulfonyl group at position 1 is common across analogs, providing stability and synthetic versatility. Its dihedral angle (~79.6° relative to the core) minimizes steric hindrance .

Organometallic Functionality: The 2-tributylstannyl group distinguishes the target compound, enabling cross-coupling reactions (e.g., Stille coupling) absent in boronate (e.g., 5-(trifluoromethyl) in ) or nitro-substituted derivatives .

Pharmacological Potential: Derivatives with morpholinylmethyl or trifluoromethyl groups (e.g., ) show promise as kinase inhibitors, while nitro-substituted analogs (e.g., 6e in ) exhibit anticancer activity. The target compound’s bioactivity remains unexplored but is structurally aligned with FGFR inhibitors .

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of substituents such as chlorine, fluorine, and a tributylstannyl group enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit a range of biological activities, particularly in the context of cancer therapy and inflammation modulation. The following sections detail specific activities observed in various studies.

1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A series of derivatives have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anti-cancer agent targeting the FGFR signaling pathway. This pathway is crucial in tumor proliferation and metastasis .

2. Phosphodiesterase Inhibition

Certain derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory processes. Compound 11h exhibited significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

3. TNIK Inhibition

In-house screening revealed that some derivatives effectively inhibit TNIK (TRAF2 and NCK interacting kinase) with IC50 values lower than 1 nM. This inhibition correlates with reduced IL-2 secretion, highlighting the compound's potential in modulating immune responses .

Case Study 1: Anticancer Activity

In a study evaluating the effects on breast cancer cell lines (4T1), compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion. The underlying mechanism involved down-regulation of MMP9 and up-regulation of TIMP2 .

Case Study 2: Anti-inflammatory Effects

The anti-inflammatory properties were assessed through the measurement of TNF-α levels in macrophages treated with compound 11h . The results indicated a notable reduction in TNF-α release, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity:

CompoundTargetIC50 Value (nM)Activity
4hFGFR17Anticancer
FGFR29Anticancer
FGFR325Anticancer
11hPDE4BNot specifiedAnti-inflammatory
TNIK<1Immune modulation

Q & A

Q. What synthetic strategies are recommended for preparing 1H-pyrrolo[2,3-b]pyridine derivatives with stannyl and sulfonyl substituents?

Answer: The synthesis of such polyfunctionalized heterocycles typically involves sequential functionalization. Key steps include:

  • Nucleophilic substitution for introducing the sulfonyl group (e.g., using 4-methylbenzenesulfonyl chloride under basic conditions).
  • Stille coupling for tributylstannyl incorporation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmosphere to prevent premature oxidation .
  • Halogenation (chloro/fluoro) via electrophilic aromatic substitution or directed ortho-metalation.
    Experimental Design Tip: Optimize reaction stoichiometry and solvent polarity (e.g., DMF vs. THF) to balance steric hindrance from the bulky stannyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR for verifying substitution patterns on the pyrrolopyridine core.
    • ¹¹⁹Sn NMR to confirm stannyl group integrity (δ ~0–200 ppm).
  • Mass Spectrometry (HRMS): Essential for confirming molecular weight and detecting potential side products (e.g., destannylation).
  • X-ray Crystallography: Resolves ambiguities in regiochemistry and steric interactions .

Q. How to assess the stability of the tributylstannyl group under common reaction conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Evaluates thermal stability.
  • Kinetic Studies: Monitor stannyl group retention under varying conditions (e.g., acidic, basic, or oxidative) via periodic ¹¹⁹Sn NMR sampling.
  • Control Experiments: Compare reactivity with analogous non-stannylated derivatives to isolate stability effects .

Advanced Research Questions

Q. How to address contradictions in catalytic efficiency during Stille coupling reactions involving this compound?

Answer: Contradictions often arise from competing side reactions (e.g., homocoupling or catalyst poisoning). Mitigation strategies:

  • Pre-activation of the Stannane: Treat with LiCl to enhance transmetallation efficiency.
  • Catalyst Screening: Test Pd₂(dba)₃ with bidentate ligands (e.g., XPhos) to stabilize the active Pd(0) species.
  • Kinetic vs. Thermodynamic Control: Adjust temperature (e.g., 60°C vs. room temperature) to favor cross-coupling over side pathways .

Q. What mechanistic insights explain the regioselectivity of sulfonylation at the 1-position of the pyrrolopyridine core?

Answer: Regioselectivity is governed by:

  • Electronic Effects: The nitrogen lone pair at the 1-position activates the ring for electrophilic attack.
  • Steric Guidance: The sulfonyl group’s bulk directs subsequent substitutions to less hindered positions (e.g., 2- or 4-positions).
    Validation Method: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and transition-state energies .

Q. How to optimize solvent systems for improving yields in multi-step syntheses?

Answer:

  • Solvent Compatibility Matrix: Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents at each step.
  • Dielectric Constant Correlation: Higher polarity solvents stabilize charged intermediates in sulfonylation but may destabilize stannyl groups.
  • DoE (Design of Experiments): Use factorial designs to evaluate solvent-temperature interactions (e.g., JMP or Minitab software) .

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

Answer:

  • Computational Refinement: Recalculate shifts using higher-level basis sets (e.g., 6-311++G**) and solvent models (PCM).
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm assignments.
  • Dynamic Effects: Account for conformational flexibility via variable-temperature NMR .

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